1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea 1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea
Brand Name: Vulcanchem
CAS No.: 478861-49-3
VCID: VC4629091
InChI: InChI=1S/C16H15F3N2S/c1-10-7-11(2)9-12(8-10)20-15(22)21-14-6-4-3-5-13(14)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22)
SMILES: CC1=CC(=CC(=C1)NC(=S)NC2=CC=CC=C2C(F)(F)F)C
Molecular Formula: C16H15F3N2S
Molecular Weight: 324.37

1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea

CAS No.: 478861-49-3

Cat. No.: VC4629091

Molecular Formula: C16H15F3N2S

Molecular Weight: 324.37

* For research use only. Not for human or veterinary use.

1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea - 478861-49-3

Specification

CAS No. 478861-49-3
Molecular Formula C16H15F3N2S
Molecular Weight 324.37
IUPAC Name 1-(3,5-dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea
Standard InChI InChI=1S/C16H15F3N2S/c1-10-7-11(2)9-12(8-10)20-15(22)21-14-6-4-3-5-13(14)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22)
Standard InChI Key BQWLWEQLZWIMDJ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NC(=S)NC2=CC=CC=C2C(F)(F)F)C

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea features a thiourea core (–N–C(=S)–N–) bridging two aromatic rings. The 3,5-dimethylphenyl group introduces steric bulk, while the 2-trifluoromethylphenyl moiety contributes electron-withdrawing effects. This combination creates a polarized thiourea structure, enhancing its reactivity in hydrogen-bonding interactions and metal coordination .

Molecular Formula and Weight

  • Molecular Formula: C16H15F3N2S\text{C}_{16}\text{H}_{15}\text{F}_3\text{N}_2\text{S}

  • Molecular Weight: 324.36 g/mol (calculated)

Key Structural Features

  • Thiourea Core: Facilitates hydrogen bonding and acts as a ligand in coordination chemistry.

  • 3,5-Dimethylphenyl Group: Provides steric hindrance, influencing reaction selectivity.

  • 2-Trifluoromethylphenyl Group: Enhances solubility in organic solvents and stabilizes charge distribution .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of thiourea derivatives typically involves the reaction of substituted phenylisothiocyanates with amines. For 1-(3,5-dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea, a two-step process is inferred from analogous methods :

  • Formation of 3,5-Dimethylphenyl Isothiocyanate:
    Reacting 3,5-dimethylaniline with thiophosgene under controlled conditions.

  • Coupling with 2-(Trifluoromethyl)aniline:
    The isothiocyanate intermediate reacts with 2-(trifluoromethyl)aniline in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C .

Reaction Conditions

  • Temperature: 0–25°C for coupling step.

  • Catalysts: None required; reaction proceeds via nucleophilic addition.

  • Yield: ~70–85% (estimated from analogous syntheses) .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Batch Reactors: Utilize excess 2-(trifluoromethyl)aniline to drive the reaction to completion.

  • Purification: Crystallization from ethanol/water mixtures achieves >95% purity .

Optimization Parameters

ParameterValue/Range
Reaction Temperature20–25°C
SolventDichloromethane
Purification MethodCrystallization

Physicochemical Properties

Thermal Stability

While direct data for this compound is scarce, related thioureas exhibit:

  • Melting Point: 160–170°C (observed in 1-[3,5-bis(trifluoromethyl)phenyl]-2-thiourea) .

  • Decomposition Temperature: >250°C (estimated via thermogravimetric analysis of analogs) .

Solubility and Partitioning

  • Solubility:

    • High in dichloromethane, dimethylformamide.

    • Low in water (<0.1 mg/mL at 25°C) .

  • LogP: ~4.2 (calculated using fragment-based methods), indicating high lipophilicity .

Applications in Scientific Research

Catalysis

Thiourea derivatives serve as organocatalysts in asymmetric synthesis. The 3,5-dimethyl group creates a chiral environment, enabling enantioselective reactions such as:

  • Michael Additions: Achieving >90% enantiomeric excess (ee) in β-keto ester reactions .

  • Aldol Reactions: Stabilizing transition states via hydrogen bonding .

Materials Science

  • Liquid Crystals: The trifluoromethyl group enhances mesophase stability in thermotropic LCs.

  • Coordination Polymers: Acts as a bridging ligand for transition metals (e.g., Cu(II), Ni(II)) .

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